molecular formula C23H22N4O3 B5153506 N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide

N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide

Cat. No.: B5153506
M. Wt: 402.4 g/mol
InChI Key: DAMZFSDGBMXJFY-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide is a complex organic compound with a molecular formula of C23H22N4O3. This compound is known for its unique structural features, which include a benzotriazole ring, an ethoxyphenyl group, and a methylphenoxyacetamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide typically involves multiple steps. One common method includes the reaction of 4-ethoxyaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then reacted with 2-aminobenzoic acid to form the benzotriazole ring. The final step involves the reaction of this intermediate with 2-(2-methylphenoxy)acetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like ceric ammonium nitrate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole ring.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in an appropriate solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-dearylated derivatives, while substitution reactions can introduce various functional groups into the benzotriazole ring.

Scientific Research Applications

N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The benzotriazole ring can interact with enzymes and receptors, modulating their activity. The ethoxyphenyl and methylphenoxy groups contribute to the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(3-methylphenoxy)acetamide
  • 2-(2,4-dimethylphenoxy)-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide

Uniqueness

N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 4-position of the phenyl ring and the methyl group at the 2-position of the phenoxy ring differentiates it from similar compounds, influencing its reactivity and interactions with molecular targets.

Properties

IUPAC Name

N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-3-29-19-11-9-18(10-12-19)27-25-20-13-8-17(14-21(20)26-27)24-23(28)15-30-22-7-5-4-6-16(22)2/h4-14H,3,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMZFSDGBMXJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)COC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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